![molecular formula C24H25NO4 B13514773 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid
Eigenschaften
Molekularformel |
C24H25NO4 |
---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.5]nonane-3-carboxylic acid |
InChI |
InChI=1S/C24H25NO4/c26-22(27)21-24(12-6-1-7-13-24)15-25(21)23(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,1,6-7,12-15H2,(H,26,27) |
InChI-Schlüssel |
TZYCHTAQLVXCSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Beschreibung
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid is a spirocyclic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to shield amines during solid-phase reactions. Its spiro[3.5]nonane core introduces conformational rigidity, making it valuable in drug discovery and bioconjugation. The compound’s molecular formula is C24H25NO4 (molecular weight: ~391.46 g/mol), with the Fmoc group enhancing solubility in organic solvents and stability under basic conditions .
Vorbereitungsmethoden
Preparation of the Azaspiro[3.5]nonane Core
The azaspiro[3.5]nonane ring system can be constructed through cyclization reactions involving suitable precursors such as amino alcohols or amino acids with appropriate ring-closing strategies. Common approaches include:
- Intramolecular nucleophilic substitution or ring-closing amidation
- Use of spirocyclization reactions employing nitrogen nucleophiles and cyclic ketones or aldehydes
Introduction of the Carboxylic Acid Group
The carboxylic acid group at the 1-position is usually introduced via:
- Oxidation of a corresponding aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or other mild oxidants under controlled conditions to avoid overoxidation or side reactions
- Hydrolysis of esters or nitriles to yield the free acid
Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is introduced to protect the amine functionality during synthesis and is typically installed by:
- Reaction of the free amine of the azaspiro compound with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) under basic conditions
- The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) in the presence of a base like triethylamine or sodium bicarbonate to neutralize the released hydrochloric acid
Detailed Preparation Methodology
Step | Reaction Type | Reagents/Conditions | Notes |
---|---|---|---|
1 | Formation of azaspiro ring | Cyclization of amino precursor with cyclic ketone or aldehyde | Requires controlled temperature and solvent choice to favor spirocyclization |
2 | Oxidation to carboxylic acid | Potassium permanganate or similar oxidant under mild conditions | Avoids overoxidation; reaction monitored by TLC or HPLC |
3 | Fmoc protection of amine | Fmoc-Cl or Fmoc-OSu, base (e.g., triethylamine), solvent (DCM or DMF) | Reaction performed at 0–25 °C to prevent side reactions; purified by chromatography |
Research Findings and Optimization
- The choice of oxidizing agent and conditions is critical to maximize yield and purity of the carboxylic acid intermediate without degradation of the azaspiro ring.
- Fmoc protection is highly efficient under mild conditions, and the use of Fmoc-OSu can offer cleaner reactions with fewer side products compared to Fmoc-Cl.
- Purification is typically done by column chromatography or recrystallization to isolate the pure Fmoc-protected azaspiro carboxylic acid.
- Reaction monitoring by techniques such as NMR, HPLC, and mass spectrometry confirms the successful introduction of the Fmoc group and integrity of the spirocyclic structure.
Summary Table of Preparation Methods
Preparation Stage | Typical Reagents/Conditions | Key Considerations | Outcome/Notes |
---|---|---|---|
Azaspiro ring formation | Amino precursor + cyclic ketone/aldehyde, base | Temperature control, solvent choice | Formation of spirocyclic core |
Oxidation to acid | Potassium permanganate, mild aqueous conditions | Avoid overoxidation, reaction monitoring | Introduction of carboxylic acid |
Fmoc protection | Fmoc-Cl or Fmoc-OSu, base (triethylamine), DCM/DMF | Mild temperature, inert atmosphere preferred | Efficient amine protection, high purity |
Analyse Chemischer Reaktionen
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Investigated for potential bioactivity, such as antimicrobial or anticancer properties.
Industry: Limited industrial applications, but its unique structure may inspire novel materials.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application.
- If used in drug development, it likely interacts with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.5]nonane-8-carboxylic Acid (BL65947)
- Structural Difference : The nitrogen atom in the azaspiro ring is positioned at C5 instead of C2, and the carboxylic acid substituent is at C8 rather than C1.
- Molecular Formula: Identical (C24H25NO4, MW 391.46 g/mol), but isomerism may lead to divergent crystallinity or solubility .
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid
- Structural Difference: Replaces the spiro[3.5]nonane with a bicyclo[3.3.1]nonane system and introduces two fluorine atoms at C7.
- Impact: Fluorination enhances metabolic stability and lipophilicity, while the bicyclic framework increases steric hindrance. Molecular weight increases to C23H23F2NO4 (MW 423.44 g/mol) .
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylic Acid
- Structural Difference : Features a larger spiro[4.5]decane system and replaces one carbon with oxygen (6-oxa).
- Impact: Oxygen increases polarity, improving aqueous solubility. The expanded spiro ring may reduce strain, enhancing thermal stability. Molecular formula: C24H25NO5 (MW 407.46 g/mol) .
8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic Acid
- Structural Difference: Incorporates a 5-oxa group in the spiro[3.5]nonane ring.
- Molecular formula: C23H23NO5 (MW 393.40 g/mol) .
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic Acid 8,8-Dioxide
- Structural Difference : Replaces a carbon with sulfur (thia) and adds two sulfone groups (8,8-dioxide).
- Impact: Sulfur increases molecular weight (C24H25NO6S, MW 455.52 g/mol) and introduces strong electron-withdrawing effects, altering acidity and reactivity .
Comparative Data Table
Compound Name | Core Structure | Heteroatom(s) | Molecular Formula | MW (g/mol) | Key Properties |
---|---|---|---|---|---|
Target Compound | Spiro[3.5]nonane | None | C24H25NO4 | 391.46 | High rigidity, Fmoc protection |
5-Azaspiro[3.5]nonane-8-carboxylic Acid (BL65947) | Spiro[3.5]nonane | None | C24H25NO4 | 391.46 | Isomeric spatial effects |
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid | Bicyclo[3.3.1]nonane | 2F | C23H23F2NO4 | 423.44 | Enhanced metabolic stability |
6-Oxa-2-azaspiro[4.5]decane-7-carboxylic Acid | Spiro[4.5]decane | 1O | C24H25NO5 | 407.46 | Increased polarity |
5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic Acid | Spiro[3.5]nonane | 1O | C23H23NO5 | 393.40 | Hydrogen-bonding capability |
8-Thia-2-azaspiro[4.5]decane-4-carboxylic Acid 8,8-Dioxide | Spiro[4.5]decane | 1S, 2O (SO2) | C24H25NO6S | 455.52 | Electron-withdrawing sulfone groups |
Biologische Aktivität
The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylic acid is a member of the spirocyclic amino acid family, which has garnered attention for its potential biological activities, particularly in drug design and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework that enhances its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant as it contributes to the stability and solubility of the compound in biological systems.
Antiviral Activity
Research indicates that derivatives of 2-azaspiro[3.5]nonane, including the target compound, exhibit promising antiviral properties. In a study evaluating various azaspiro compounds as inhibitors of the hepatitis C virus (HCV), certain derivatives demonstrated effective inhibition with EC50 values ranging from 2.3 to 5.4 μM, suggesting a significant antiviral potential against HCV through their action as NS3 protease inhibitors .
Compound | EC50 (μM) | Mechanism |
---|---|---|
37h | 5.4 | HCV NS3 Protease Inhibition |
37i | 2.3 | HCV NS3 Protease Inhibition |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. For instance, one study assessed the cytotoxic effects of related compounds on primary human peripheral blood mononuclear cells (PBMCs), CEM cells, and Vero cells. The results indicated that while some compounds showed toxicity in micromolar ranges, others like 37c exhibited selective toxicity profiles, sparing Vero cells at concentrations up to 100 μM .
Chemokine Receptor Modulation
The compound has also been identified as a modulator of chemokine receptors CCR3 and CCR5, which are critical in immune responses and inflammation. It has been suggested that derivatives can be utilized for therapeutic interventions in diseases such as HIV/AIDS by regulating these receptors . This modulation could lead to novel anti-inflammatory or immunomodulatory therapies.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers synthesized several azaspiro derivatives and tested their efficacy against HCV. The study highlighted that compounds with specific substitutions on the spirocyclic framework exhibited enhanced antiviral activity compared to their non-spiro counterparts.
Case Study 2: Drug Design Applications
Another investigation focused on the incorporation of spirocyclic amino acids into existing drug frameworks, such as local anesthetics like Bupivacaine. The integration of spirocyclic structures resulted in analogs with improved pharmacokinetic profiles, including reduced toxicity and enhanced solubility .
Q & A
Q. What are the recommended synthesis strategies for this compound?
Synthesis typically involves multi-step organic reactions, including Fmoc-protection of the amine group and spiro-ring formation. Key steps include temperature control (e.g., 0–25°C for sensitive intermediates), solvent selection (e.g., dichloromethane or DMF for solubility), and reaction time optimization to maximize yield and selectivity. Purification often employs column chromatography or recrystallization .
Q. What safety precautions are critical during handling?
Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. The compound is classified as a skin/eye irritant (GHS Category 2/2A) and may cause respiratory toxicity. Store in sealed containers away from ignition sources .
Q. How is the compound characterized post-synthesis?
Analytical techniques include ¹H/¹³C NMR for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment. FT-IR can verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What are its primary applications in pharmaceutical research?
The compound serves as a peptide backbone modifier or spirocyclic scaffold in drug design. Its rigidity enhances target binding specificity, particularly in protease inhibitors or GPCR-targeted therapies .
Q. What storage conditions ensure stability?
Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the Fmoc group. Monitor for decomposition via TLC or NMR if stored long-term .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis may reduce reaction time, while Lewis acids (e.g., ZnCl₂) could improve spirocyclization efficiency .
Q. What methods determine solubility and stability in biological buffers?
Shake-flask assays (UV-Vis quantification) or HPLC-coupled solubility screens assess solubility. Stability is evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. How can computational methods aid reaction design?
Quantum mechanical calculations (DFT) predict transition states and intermediates. Machine learning models trained on reaction databases can recommend optimal conditions (e.g., solvent selection, catalysts) .
Q. How to assess toxicity with limited data?
Conduct in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity). Compare with structurally similar compounds (e.g., Fmoc-protected amino acids) and extrapolate using QSAR models .
Q. How to evaluate environmental impact without ecotoxicological data?
Use read-across approaches with analogs (e.g., Fmoc derivatives) to estimate persistence (t₁/₂ in water/soil) and bioaccumulation potential. Perform microtox assays on Vibrio fischeri for acute toxicity screening .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.